N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is a compound that features a bipyridine moiety linked to a cyanobenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it useful in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the formation of the bipyridine core . The reaction conditions often involve the use of a palladium catalyst, a base, and a solvent like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bipyridine unit can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide involves its ability to coordinate with metal ions, which can influence various biochemical pathways. The bipyridine moiety can chelate metal ions, affecting their availability and activity in biological systems. This coordination can lead to the inhibition of metal-dependent enzymes or the stabilization of metal-protein complexes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
2,2’-Bipyridine: Widely used as a ligand in transition metal complexes.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-cyanobenzamide is unique due to the presence of both the bipyridine and cyanobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a bipyridine moiety linked to a cyanobenzamide group. The synthesis typically involves:
- Coupling Reaction : A bipyridine derivative is coupled with a cyanobenzamide precursor.
- Catalysis : Common methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) which facilitate the formation of the bipyridine core under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Coordination : The bipyridine unit can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. This chelation can lead to the inhibition of metal-dependent enzymes or stabilization of metal-protein complexes.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant antitumor activities through mechanisms such as DNA intercalation and enzyme inhibition.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It was found to interact with key regulatory proteins involved in the cell cycle.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival, leading to decreased metabolic activity in these cells.
Data Summary
Property | Value |
---|---|
Molecular Weight | 314.3 g/mol |
Chemical Formula | C18H16N4O |
Potential Applications | Anticancer agents, enzyme inhibitors |
Mechanism of Action | Metal ion coordination, DNA interaction |
Properties
IUPAC Name |
3-cyano-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-9-14-3-1-4-16(7-14)19(24)23-11-15-8-18(13-22-10-15)17-5-2-6-21-12-17/h1-8,10,12-13H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXLRFUHIJJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.